nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide

Description

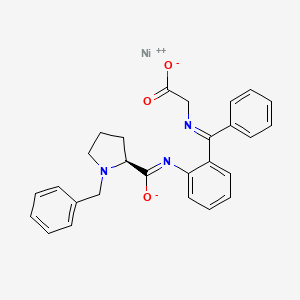

Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide is a structurally intricate coordination complex featuring a Schiff base ligand and a benzyl-L-proline-derived amide moiety. The carboxylatomethyl substituent enhances solubility in polar solvents and may facilitate secondary interactions in catalytic or material applications . This complex is synthesized by reacting nickel(II) salts with pre-formed ligands under controlled conditions, followed by crystallization or chromatographic purification.

Properties

Molecular Formula |

C27H25N3NiO3 |

|---|---|

Molecular Weight |

498.2 g/mol |

IUPAC Name |

2-[[[2-[[[(2S)-1-benzylpyrrolidin-2-yl]-oxidomethylidene]amino]phenyl]-phenylmethylidene]amino]acetate;nickel(2+) |

InChI |

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H,29,33)(H,31,32);/q;+2/p-2/t24-;/m0./s1 |

InChI Key |

VPHOGKKKHKQHCW-JIDHJSLPSA-L |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=NC3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4)[O-].[Ni+2] |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=NC3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4)[O-].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide typically involves the coordination of nickel(II) salts with the chiral ligand. The ligand is synthesized through a series of steps involving the condensation of benzyl-L-proline with 2-(((carboxylatomethyl)imino)(phenyl)methyl)phenylamine. The final coordination step is carried out in a suitable solvent, such as methanol or ethanol, under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of nickel, often using oxidizing agents like hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0) states, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.

Substitution: Various ligands such as phosphines, amines, and carboxylates under inert atmosphere.

Major Products:

Oxidation: Higher oxidation state nickel complexes.

Reduction: Lower oxidation state nickel complexes.

Substitution: New nickel complexes with different ligand environments.

Scientific Research Applications

Catalytic Applications

Nickel complexes are widely recognized for their catalytic properties in organic synthesis. The compound has been investigated for its role in catalyzing transamidation reactions, which are critical for the formation of amide bonds.

Case Study: Nickel-Catalyzed Transamidation

A study highlighted the use of nickel catalysts to facilitate the transamidation of secondary aliphatic amides. The methodology developed showed that nickel(II) complexes could effectively activate amide C–N bonds, leading to synthetically useful yields of transamidated products. This process is particularly advantageous due to its mild reaction conditions and broad substrate scope, making it applicable in the synthesis of pharmaceuticals and natural products .

Table 1: Summary of Transamidation Reactions Using Nickel Catalysts

| Substrate Type | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Secondary Amides | Ni(cod)2, SIPr, NaOtBu | Up to 95 | Effective for sterically hindered substrates |

| Benzamide Derivatives | Boc-activated, various amines | Varies | Demonstrated broad substrate compatibility |

Medicinal Chemistry

Nickel complexes have also been explored for their potential as therapeutic agents. The structural features of nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide suggest possible applications in drug development, particularly as anti-tuberculosis agents.

Case Study: Anti-Tuberculosis Activity

Research into nitrofuranyl amides has shown that modifications to the benzyl moiety can enhance biological activity against Mycobacterium tuberculosis. Compounds with similar structural motifs have demonstrated significant antimicrobial properties. The incorporation of nickel complexes into these structures may improve solubility and bioavailability, making them promising candidates for further development .

Table 2: Antituberculosis Activity of Nitrofuranyl Amides

| Compound | Structure Modification | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Benzyl-Piperazine | Para-substitution | 0.0125 | Extremely potent |

| Nitrofuranyl Amide | Cyclic secondary amine | 0.1 | Significant activity |

Materials Science

Nickel complexes are also utilized in materials science for their electronic properties and ability to form coordination polymers. The unique structure of this compound opens avenues for research into new materials with specific electronic or magnetic properties.

Case Study: Coordination Polymers

Nickel-based coordination compounds have been synthesized to create novel materials with applications in catalysis and sensing technologies. The ability to modify the ligand environment around nickel allows for tuning the properties of these materials, making them suitable for various applications .

Table 3: Properties of Nickel Coordination Polymers

| Polymer Type | Synthesis Method | Application | Notable Properties |

|---|---|---|---|

| Coordination Polymer | Solvothermal methods | Catalysis | High stability and reactivity |

| Metal-Organic Frameworks (MOFs) | Hydrothermal synthesis | Gas storage | Tunable porosity |

Mechanism of Action

The mechanism by which nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide exerts its effects involves the coordination of the nickel center with various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets include organic molecules with functional groups that can coordinate to the nickel center, and the pathways involved often include oxidative addition, reductive elimination, and ligand exchange .

Comparison with Similar Compounds

Comparison with Similar Nickel(II) Complexes

Structural and Ligand-Based Comparisons

A. Schiff Base Nickel(II) Complexes

[Ni(L1)(L2)] Complexes (): Ligands: Combines a naphthol-derived Schiff base (L1) with 2-amino-4-methyl pyrimidine (L2). Coordination Geometry: Likely octahedral, with L1 acting as a tetradentate ligand and L2 as a bidentate donor. Magnetic Properties: Exhibits paramagnetic behavior (μ = ~3.2 BM), consistent with high-spin Ni(II) .

Comparison with Target Compound:

- The target complex lacks the pyrimidine co-ligand (L2), instead incorporating a benzyl-L-proline amide. This substitution may reduce steric hindrance and alter redox properties.

Unsymmetrical Schiff Base Ni(II) Complexes (): Ligands: Derived from m-phenylenediamine and 2-hydroxynaphthaldehyde/salicyaldehyde. Structure: Dinuclear [M₂L₂] complexes with pyridine adducts. Magnetic Susceptibility: Lower μ values (~1.9–2.1 BM) suggest square-planar or low-spin configurations .

Functional and Application-Based Comparisons

A. Catalytic Activity

Comparison:

- The target’s benzyl-L-prolyl group may mimic η³-coordination but with added stereochemical control due to the proline backbone. This could enhance enantioselectivity in catalytic cycles.

Data Table: Comparative Properties of Nickel(II) Complexes

Biological Activity

Nickel(II) complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The specific compound nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide presents a unique structure that may influence its biological interactions and efficacy.

Structural Overview

The compound features a nickel(II) ion coordinated to a bidentate ligand formed by the benzyl-L-prolyl group and an imino derivative. The presence of the carboxylato and phenyl groups may enhance its solubility and interaction with biological targets, potentially affecting its pharmacokinetics and pharmacodynamics.

Anticancer Activity

Nickel complexes have been studied for their potential anticancer properties. Research indicates that nickel(II) compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways.

- Case Study : A study on nickel(II) complexes demonstrated that they could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved ROS generation leading to oxidative stress and subsequent apoptosis .

Antimicrobial Activity

Nickel(II) complexes exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

- Research Findings : In vitro studies have shown that nickel(II) complexes can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The effectiveness is attributed to the metal's ability to disrupt cellular processes by binding to thiol groups in proteins .

Enzyme Inhibition

Nickel(II) complexes have also been investigated for their role as enzyme inhibitors. They can interact with metalloproteins or enzymes that require metal ions for activity.

- Example : Nickel(II) has been shown to inhibit certain metalloproteins involved in cancer progression, suggesting its potential use in therapeutic applications targeting these enzymes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.